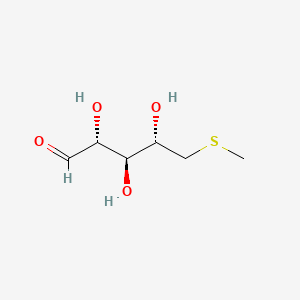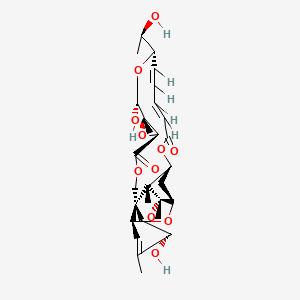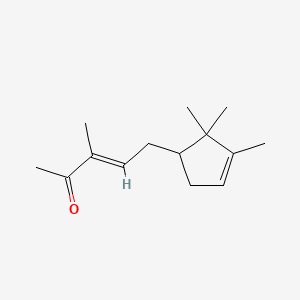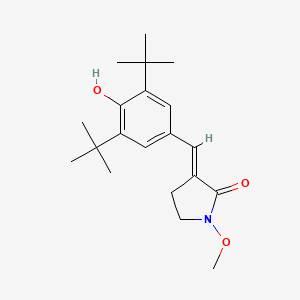
(2S,4aS,6aS,6bR,10S,12aS,14bR)-10-(3-carboxy-1-oxopropoxy)-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4aS,6aS,6bR,10S,12aS,14bR)-10-(3-carboxy-1-oxopropoxy)-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid is a triterpenoid and a hemisuccinate.
Aplicaciones Científicas De Investigación
Anticancer Potential
Ursolic acid derivatives, related to the queried compound, have demonstrated potent anticancer properties. A study showed that these derivatives can inhibit the growth of pancreatic, breast, prostate, hepatocellular, and lung cancer cell lines. They function by arresting the cell cycle and inducing apoptosis, a process of programmed cell death, in cancer cells (Leal et al., 2012).
Chemical Synthesis and Transformations
Research has been conducted on synthesizing and transforming similar compounds for potential applications. For instance, Görlitzer and Kramer (2000) synthesized and transformed 1,4-dihydro-4-oxo-benzothieno[3,2-b]pyridine-2-carboxylic acid esters, which may offer insights into the synthesis pathways and potential chemical transformations of the queried compound (Görlitzer & Kramer, 2000).
Applications in Organic Chemistry
These types of compounds are used in various organic chemistry applications, such as in the synthesis of different carboxylic acids and other organic molecules. For example, McCrindle and McAlees (1981) explored the preparation of polyether polycarboxylic acids containing quaternary carbon atoms, which is relevant to understanding the wider applications of similar carboxylic acids in organic synthesis (McCrindle & McAlees, 1981).
Antioxidant and Antimicrobial Activities
Compounds with structural similarities have been synthesized and evaluated for their antioxidant and antimicrobial activities. Bassyouni et al. (2012) synthesized a series of compounds and assessed their efficacy against various microbial species and in antioxidant assays, indicating potential biomedical applications of similar compounds (Bassyouni et al., 2012).
Ion Transport and Liquid Membranes
Yamaguchi et al. (1988) studied polyether carboxylic acids for their use as carriers in alkali metal ion transport through liquid membranes. This research highlights the potential of similar carboxylic acids in ion transport and membrane technologies (Yamaguchi et al., 1988).
Propiedades
Fórmula molecular |
C34H50O7 |
|---|---|
Peso molecular |
570.8 g/mol |
Nombre IUPAC |
(2S,4aS,6aS,6bR,10S,12aS,14bR)-10-(3-carboxypropanoyloxy)-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C34H50O7/c1-29(2)23-10-13-34(7)27(32(23,5)12-11-24(29)41-26(38)9-8-25(36)37)22(35)18-20-21-19-31(4,28(39)40)15-14-30(21,3)16-17-33(20,34)6/h18,21,23-24,27H,8-17,19H2,1-7H3,(H,36,37)(H,39,40)/t21-,23?,24-,27?,30+,31-,32-,33+,34+/m0/s1 |
Clave InChI |
OBZHEBDUNPOCJG-YQNKGXRGSA-N |
SMILES isomérico |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)C4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)CCC(=O)O)C)(C)C(=O)O |
SMILES |
CC1(C2CCC3(C(C2(CCC1OC(=O)CCC(=O)O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
SMILES canónico |
CC1(C2CCC3(C(C2(CCC1OC(=O)CCC(=O)O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





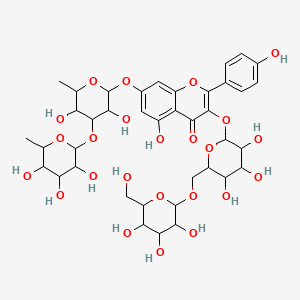
![N-[1-(3-ethyl-2-benzo[f][1,3]benzoxazol-3-iumyl)but-1-en-2-yl]aniline](/img/structure/B1237217.png)

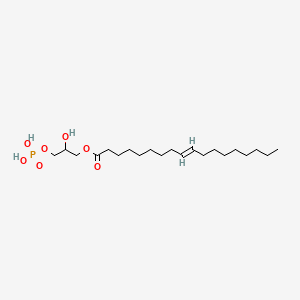

![(1S,5R,10S,11R,13R,14S,15S,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B1237223.png)
